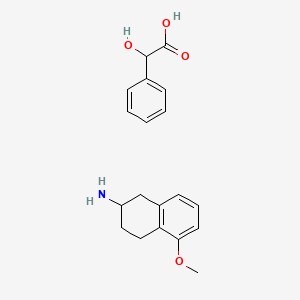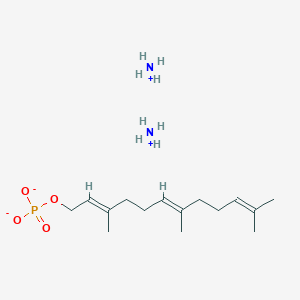
trans,trans-Farnesyl monophosphate ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-Farnesyl monophosphate ammonium salt: is a chemical compound with the molecular formula C15H27O4P·xNH3. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is significant in various biochemical pathways, particularly in the biosynthesis of terpenoids and the post-translational modification of proteins through farnesylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-Farnesyl monophosphate ammonium salt typically involves the phosphorylation of farnesol. One common method includes the reaction of farnesol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
Phosphorylation: Farnesol is reacted with POCl3 in pyridine to form farnesyl phosphate.
Neutralization: The resulting farnesyl phosphate is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Phosphorylation: Large quantities of farnesol are phosphorylated using POCl3 and a suitable base.
Purification: The crude product is purified through crystallization or chromatography to achieve the desired purity level.
Ammonium Salt Formation: The purified farnesyl phosphate is converted to its ammonium salt form by treatment with ammonium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
trans,trans-Farnesyl monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyl diphosphate.
Reduction: Reduction reactions can convert it back to farnesol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans,trans-Farnesyl monophosphate ammonium salt is used as a precursor in the synthesis of more complex terpenoids and isoprenoids. It serves as a building block for the study of phosphorylation reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is crucial for studying protein farnesylation, a post-translational modification that affects protein localization and function. It is also
Propiedades
Fórmula molecular |
C15H33N2O4P |
|---|---|
Peso molecular |
336.41 g/mol |
Nombre IUPAC |
diazanium;[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] phosphate |
InChI |
InChI=1S/C15H27O4P.2H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18);2*1H3/b14-9+,15-11+;; |
Clave InChI |
HIHPOWJSHOEHSY-WQXUYQORSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+] |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



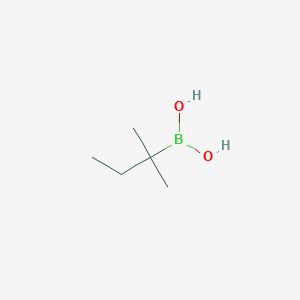

![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)

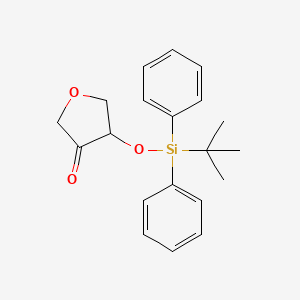
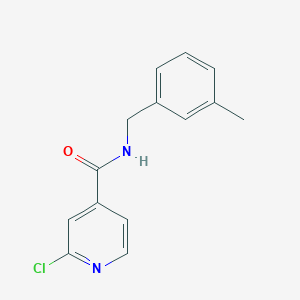
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
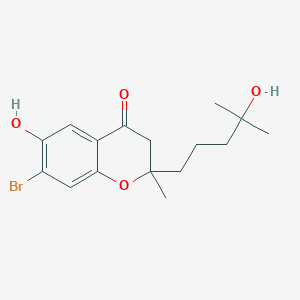
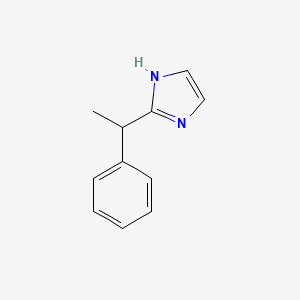

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)

